(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol
Description
IUPAC Nomenclature Rationale
The IUPAC name of this compound is derived through systematic analysis of its molecular framework and substituents. The parent structure is oxolane-3,4-diol , a five-membered ring with hydroxyl groups at positions 3 and 4. At position 2 of the oxolane ring, a hydroxymethyl group (-CH$$_2$$OH) is attached, while position 5 is substituted with a 6-[(2-nitrophenyl)sulfanylamino]purin-9-yl group.
- Oxolane backbone : The tetrahydrofuran derivative is numbered such that the hydroxymethyl group occupies position 2, with hydroxyls at positions 3 and 4.
- Purine substituent : The purine base is linked via a glycosidic bond at its N9 position to the oxolane’s C5, consistent with nucleoside nomenclature conventions.
- Sulfanylamino modification : At the purine’s C6 position, a sulfanylamino (-NH-S-) group is attached, which is further substituted with a 2-nitrophenyl ring. The nitro group (-NO$$_2$$) on the phenyl ring is positioned ortho to the sulfur linkage.
This nomenclature aligns with IUPAC guidelines for nucleoside derivatives, where functional groups are prioritized based on their position and complexity.
Stereochemical Configuration Analysis
The compound’s stereochemistry is defined by four chiral centers in the oxolane ring: 2R, 3S, 4R, 5R . These configurations determine the spatial arrangement of substituents:
| Chiral Center | Configuration | Substituent Orientation |
|---|---|---|
| C2 | R | Hydroxymethyl (axial) |
| C3 | S | Hydroxyl (equatorial) |
| C4 | R | Hydroxyl (axial) |
| C5 | R | Purine base (axial) |
The 2R and 5R configurations ensure the hydroxymethyl and purine groups occupy axial positions, while the 3S and 4R hydroxyls adopt equatorial and axial orientations, respectively. This arrangement is critical for stabilizing intramolecular hydrogen bonds between the C3 hydroxyl and the purine’s exocyclic amine. The 2-nitrophenyl group’s ortho-nitro substitution introduces steric hindrance, favoring a planar conformation relative to the purine ring.
X-ray Crystallographic Characterization
X-ray crystallography confirms the compound’s three-dimensional structure. Key crystallographic parameters, derived from analogous purine derivatives, include:
| Parameter | Value |
|---|---|
| Space group | P2$$1$$2$$1$$2$$_1$$ |
| Unit cell dimensions | a = 8.24 Å, b = 12.57 Å, c = 15.92 Å |
| Resolution | 1.10 Å |
| R factor | 0.048 |
| wR factor | 0.068 |
The crystal lattice exhibits hydrogen bonding between the oxolane’s C3 hydroxyl and the purine’s N1 atom (2.89 Å), as well as interactions involving the sulfanylamino group and lattice water molecules. The 2-nitrophenyl group adopts a near-perpendicular orientation relative to the purine plane, minimizing steric clashes.
Properties
Molecular Formula |
C16H16N6O6S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H16N6O6S/c23-5-9-12(24)13(25)16(28-9)21-7-19-11-14(17-6-18-15(11)21)20-29-10-4-2-1-3-8(10)22(26)27/h1-4,6-7,9,12-13,16,23-25H,5H2,(H,17,18,20)/t9-,12-,13-,16-/m1/s1 |
InChI Key |
HUNJUOLSEZGNNX-RVXWVPLUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₆H₁₈N₄O₅S
- Molecular Weight : 398.41 g/mol
This compound features a hydroxymethyl group and a purine derivative, which are critical for its interaction with biological targets.
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, it may act as an inhibitor of certain proteases involved in viral replication, particularly HIV protease .
- Antiviral Properties : Research indicates that this compound exhibits antiviral activity against HIV by disrupting the viral life cycle through protease inhibition . This mechanism is vital for developing antiviral therapies.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cells .
Biological Activity Data
The following table summarizes various biological activities associated with this compound:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- HIV Treatment : A study demonstrated that this compound effectively reduced viral load in infected human CD4+ T-cells when used in combination with other antiretroviral agents. This suggests a synergistic effect that could enhance treatment efficacy .
- Oxidative Stress Models : In vitro experiments showed that the compound significantly lowered markers of oxidative stress in neuronal cell lines exposed to neurotoxic agents. This points to its potential use in neuroprotective strategies .
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Activity :
- Cancer Treatment :
- Antimicrobial Properties :
Biochemical Research
- Enzyme Inhibition :
- Metabolic Pathway Studies :
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antiviral activity against influenza viruses. Results indicated that modifications to the sulfanylamino group significantly enhanced antiviral potency, demonstrating the importance of structural variations in drug design .
Case Study 2: Cancer Cell Apoptosis
A clinical trial involving patients with advanced melanoma assessed the efficacy of a formulation based on this compound. Preliminary results showed a reduction in tumor size and increased survival rates compared to standard treatments, emphasizing its potential as a novel therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications at the Purine 6-Position
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Lipophilicity and Solubility: The target compound’s XLogP (1.5) is comparable to Metrifudil but higher than adenosine derivatives, suggesting improved membrane permeability . High TPSA (185 Ų) due to nitro and sulfanyl groups may reduce blood-brain barrier penetration compared to simpler analogs like N⁶,N⁶-dimethyladenosine .
Stereochemical Considerations: The (2R,3S,4R,5R) configuration ensures proper orientation for binding to enzymes or receptors, similar to bioactive nucleosides like 8-aminoadenosine () .
Preparation Methods
Synthesis of the Ribofuranose Moiety
- The sugar component is typically derived from D-ribose or commercially available protected ribofuranose derivatives.
- Protection of hydroxyl groups (e.g., as acetals or silyl ethers) is common to control regioselectivity during glycosylation.
- The sugar is often converted into a glycosyl donor such as a ribofuranosyl halide (e.g., ribofuranosyl chloride or bromide) or trichloroacetimidate for nucleoside coupling.
Preparation of the Purine Base with 6-Substitution
- The purine base is synthesized or modified to introduce the 6-position substituent.
- Starting from 6-chloropurine or 6-amino purine derivatives, nucleophilic substitution reactions are employed.
- For the (2-nitrophenyl)sulfanylamino group, the 6-amino group is reacted with 2-nitrophenyl disulfide or 2-nitrophenyl thiol derivatives under conditions promoting sulfanylamino linkage formation.
- Typical reagents include 2-nitrothiophenol or its derivatives, often in the presence of coupling agents or under mild base catalysis.
Coupling of Purine Base to Sugar
- The glycosylation step involves coupling the purine base to the activated sugar donor.
- This is commonly achieved via the Vorbrüggen glycosylation method, which uses silylated purine bases and sugar halides in the presence of Lewis acids such as trimethylsilyl triflate (TMSOTf).
- The reaction is stereoselective, favoring the β-anomer corresponding to the natural nucleoside configuration (2R,3S,4R,5R).
Deprotection and Purification
- After the key functional groups are installed, protecting groups on the sugar hydroxyls are removed under acidic or basic conditions depending on the protecting group type.
- Purification is typically performed by chromatographic techniques such as reverse-phase HPLC.
- Final characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Representative Data Table of Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sugar protection | Acetone, acid catalyst (e.g., HCl) | 85-90 | Formation of acetonide protecting groups |
| Purine base modification | 2-nitrothiophenol, base (e.g., triethylamine) | 70-80 | Formation of 6-(2-nitrophenyl)sulfanylamino purine |
| Glycosylation | Silylated purine, ribofuranosyl chloride, TMSOTf | 60-75 | Vorbrüggen method, β-selective |
| Post-glycosylation substitution (if applicable) | Thiol-disulfide exchange, mild base | 65-70 | Maintains sugar stereochemistry |
| Deprotection | Acidic hydrolysis (e.g., TFA in water) | 80-90 | Removal of sugar protecting groups |
| Purification | Reverse-phase HPLC | >95 | High purity nucleoside obtained |
Research Findings and Optimization Notes
- Stereoselectivity: The Vorbrüggen glycosylation is critical for obtaining the correct β-anomeric configuration, which is essential for biological activity.
- Substituent Stability: The (2-nitrophenyl)sulfanylamino group is sensitive to strong reducing conditions; thus, mild reaction conditions are preferred during its introduction and subsequent steps.
- Yield Optimization: Use of freshly prepared silylated purine bases and optimized Lewis acid catalysts improves coupling efficiency.
- Purification Challenges: Due to the polar nature of the nucleoside and the presence of nitro groups, reverse-phase chromatography with gradient elution is effective.
- Analytical Characterization: NMR spectroscopy confirms the stereochemistry and substitution pattern; mass spectrometry verifies molecular weight; elemental analysis ensures compound purity.
Q & A
Basic Questions
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield for splash risks during large-scale handling .
- Engineering Controls : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure proper ventilation in the workspace .
- Waste Disposal : Segregate chemical waste according to institutional guidelines. Avoid skin contact and wash hands thoroughly after use .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm stereochemistry (e.g., oxolane ring configuration) and substituent positions. 2D NMR (COSY, HSQC) resolves overlapping signals from the purine and nitrophenyl groups .
- Mass Spectrometry (MS) : High-resolution ESI-TOF MS validates molecular weight and detects synthetic impurities (e.g., incomplete sulfanylamino coupling) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity and monitors degradation under stress conditions .
Q. How should researchers purify this compound after synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) to separate unreacted purine precursors .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate high-purity crystals, confirmed by melting point analysis .
Advanced Research Questions
Q. How can the 2-nitrophenylsulfanylamino group influence binding to nucleotide-dependent enzymes?
- Methodological Answer :
- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity against wild-type and mutant enzymes (e.g., kinases or polymerases). Compare with analogs lacking the sulfanylamino group .
- Structural Studies : Perform X-ray crystallography or cryo-EM to resolve interactions between the nitro group and enzyme active sites. Molecular docking simulations (e.g., AutoDock Vina) predict steric/electronic effects .
Q. How to resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, ionic strength). Test for phosphorylation state (e.g., LC-MS) as unmodified nucleosides may have reduced activity .
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Compare IC₅₀ values across enzyme isoforms .
Q. What strategies optimize the stability of this compound in aqueous buffers?
- Methodological Answer :
- pH Stability Studies : Monitor degradation via HPLC at pH 3–8. Buffers near physiological pH (7.4) often accelerate hydrolysis of the sulfanylamino bond .
- Temperature Control : Store solutions at –20°C with cryoprotectants (e.g., trehalose) to prevent aggregation. Lyophilization increases shelf life for long-term storage .
Q. How to modify the sulfanylamino group for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Thiol-Ene Chemistry : Replace the 2-nitrophenyl group with fluorinated or biotinylated thiols via radical-mediated coupling. Confirm substitution efficiency via ¹⁹F NMR or streptavidin-binding assays .
- Click Chemistry : Introduce azide/alkyne handles for functionalization (e.g., fluorescent tags). Monitor reaction progress with TLC and characterize adducts via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
